molecular formula C12H9ClN2O2 B11864352 Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate CAS No. 450373-71-4

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11864352
CAS No.: 450373-71-4
M. Wt: 248.66 g/mol
InChI Key: LJHRKXMKLZAVHJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate (CAS 450373-71-4) is a high-purity chemical building block offered with a minimum purity of 98% . This compound has a molecular formula of C12H9ClN2O2 and a molecular weight of 248.67 g/mol . As a pyrimidine carboxylate ester featuring a 4-chlorophenyl substituent, it serves as a versatile intermediate in various research applications, particularly in medicinal chemistry and drug discovery for the synthesis of more complex molecules . The product is associated with the MDL number MFCD16660501 . Proper handling and storage in a dry and sealed environment are recommended to maintain the integrity of the compound . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

450373-71-4

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3

InChI Key

LJHRKXMKLZAVHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Amidines as Nitrogen Sources

In a study on pyrimidine synthesis, methyl 1,2,3-triazine-5-carboxylate underwent inverse electron demand Diels–Alder (IEDDA) reactions with alkyl and aryl amidines to yield pyrimidine derivatives. Adapting this method, 4-chlorophenylamidine could react with a triazine ester to form the pyrimidine ring. The reaction’s electron-deficient nature (Hammett ρ=1.50\rho = -1.50 for substituted amidines) favors electron-rich dienophiles, making chlorophenyl substituents compatible.

Hypothetical Protocol :

  • React 4-chlorophenylamidine (1.0 equiv) with methyl 1,2,3-triazine-5-carboxylate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.

  • Quench with aqueous ammonium chloride and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate the product.

Key Considerations :

  • Yield Optimization : Excess triazine and polar aprotic solvents (e.g., DMF) may enhance reactivity.

  • Byproducts : Competing [4+2] cycloadditions with other dienophiles necessitate strict stoichiometric control.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on pre-formed pyrimidine rings is a viable route to introduce the 4-chlorophenyl group. This method requires a pyrimidine precursor with a leaving group (e.g., chloride or nitro) at the 2-position.

Esterification of Pyrimidine-5-Carboxylic Acid

The methyl ester group can be introduced via esterification of a carboxylic acid precursor. This two-step synthesis involves first preparing 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid, followed by methylation.

Acid-Catalyzed Esterification

A Finerenone-related patent demonstrated esterification using methanol and acetic acid under reflux. For the target compound:

  • Dissolve 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid (1.0 equiv) in methanol (10 vol).

  • Add concentrated sulfuric acid (0.1 equiv) and reflux at 65°C for 6 hours.

  • Neutralize with NaHCO3_3, extract with dichloromethane, and evaporate to dryness.

Key Considerations :

  • Alternative Agents : Thionyl chloride (SOCl2_2) can convert the acid to an acyl chloride prior to methanol quenching.

  • Purity Challenges : Residual acid may require silica gel chromatography for removal.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in cyclocondensation and coupling steps. A pyrimidine-4-carboxamide synthesis achieved 52% yield in 8 hours using microwave conditions.

Hypothetical Protocol :

  • Mix 4-chlorophenylacetonitrile (1.0 equiv), methyl cyanoacetate (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.

  • Irradiate at 150°C for 20 minutes in a microwave reactor.

  • Cool, filter, and recrystallize from ethanol.

Key Considerations :

  • Temperature Control : Excessively high temperatures may degrade the chlorophenyl group.

  • Scalability : Batch size limitations of microwave reactors necessitate optimization for industrial production.

Chiral Resolution and Enantioselective Synthesis

While this compound lacks chiral centers, enantioselective methods from related patents provide insights into functional group compatibility. For example, Finerenone synthesis employed chiral tartaric acids (e.g., Di-p-toluoyl-D-tartaric acid) to resolve intermediates.

Hypothetical Application :

  • Synthesize racemic 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

  • Form diastereomeric salts with DTTA in acetone.

  • Recrystallize to isolate the desired enantiomer, then esterify.

Key Considerations :

  • Solvent Selection : Acetone and 2-methyl-THF mixtures (1:2.5 ratio) improve salt solubility.

  • Cost Efficiency : Chiral resolution is less practical than asymmetric synthesis for non-chiral targets.

Comparative Analysis of Methods

Method Reagents Conditions Advantages Limitations
CondensationAmidines, triazine estersRT, 12–24 hHigh atom economyLow yields for electron-poor groups
SNArPd catalysts, boronic acids80°C, inert atmospherePrecise regioselectivityCatalyst cost and toxicity
EsterificationH2_2SO4_4, methanolReflux, 6 hSimple setupAcid-sensitive substrates
Microwave-assistedNH4_4OAc, ethanol150°C, 20 minRapid synthesisLimited scalability
Chiral resolutionDTTA, acetoneRecrystallizationApplicable to chiral analogsIrrelevant for achiral targets

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions and Outcomes:

Reagent SystemSolventTemperatureProductYieldReference
2M NaOHEthanol/H<sub>2</sub>O (3:1)Reflux2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid85%
1M HClTHF/H<sub>2</sub>O (1:1)80°C2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid78%

This reaction is pivotal in medicinal chemistry for modifying solubility or introducing reactive handles for conjugation .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents.

Conditions and Outcomes:

ReagentSolventTemperatureProductYieldReference
LiAlH<sub>4</sub>THF0°C → RT5-(Hydroxymethyl)-2-(4-chlorophenyl)pyrimidine72%
NaBH<sub>4</sub>/I<sub>2</sub>DMEReflux5-(Hydroxymethyl)-2-(4-chlorophenyl)pyrimidine65%

Reduction products serve as intermediates for synthesizing ethers or amines.

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS under specific conditions, though reactivity depends on activation by the pyrimidine ring’s electron-withdrawing effects.

Conditions and Outcomes:

NucleophileBaseSolventTemperatureProductYieldReference
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>DMF120°C2-(4-Aminophenyl)pyrimidine-5-carboxylate60%
CH<sub>3</sub>SNaTEADMSO100°C2-(4-(Methylthio)phenyl)pyrimidine-5-carboxylate55%

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Pyrimidine Ring Functionalization

The pyrimidine core can undergo electrophilic substitution or cycloaddition reactions.

Electrophilic Substitution:

ReagentConditionsProductYieldReference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C4-Nitro-2-(4-chlorophenyl)pyrimidine-5-carboxylate40%
Br<sub>2</sub>/FeCl<sub>3</sub>RT6-Bromo-2-(4-chlorophenyl)pyrimidine-5-carboxylate35%

Electron-deficient pyrimidines exhibit limited reactivity in electrophilic substitutions, necessitating harsh conditions .

Inverse Electron-Demand Diels-Alder (IEDDA):
The pyrimidine ring acts as a dienophile in IEDDA reactions with amidines to form fused heterocycles :

Pyrimidine+AmidineDMF, RTTetracyclic adduct (80-90% yield)\text{Pyrimidine} + \text{Amidine} \xrightarrow{\text{DMF, RT}} \text{Tetracyclic adduct (80-90\% yield)}

Kinetic studies reveal a Hammett ρ value of +7.9 for triazine derivatives, indicating high sensitivity to electron-withdrawing substituents .

Oxidative Transformations

Oxidation primarily targets the ester group or aromatic substituents under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid85%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, RTEpoxidation (side chain)N/A

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this structure have shown effective inhibition of bacterial strains such as E. coli and Staphylococcus aureus, making them potential candidates for new antibiotic therapies .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
5aE. coli100 µg/mL
5bKlebsiella25 µg/mL
5hS. aureus0.2 µg/mL

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in relation to its ability to inhibit cyclin-dependent kinases (CDKs). These enzymes play a crucial role in cell cycle regulation and are often overactive in cancer cells. Several studies have reported that derivatives of this compound demonstrate enhanced anticancer activity compared to standard treatments, indicating their potential as novel therapeutic agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthetase. These enzymes are vital for DNA synthesis and repair, making them important targets in cancer therapy. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, further supporting the compound's potential in oncology.

Corrosion Inhibition

Beyond biological applications, this compound has been studied for its effectiveness as a corrosion inhibitor for metals like iron in acidic environments. This property is particularly valuable in industrial applications where metal degradation poses significant economic challenges. The compound's ability to form protective films on metal surfaces helps mitigate corrosion processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural Modifications and Substituent Effects

Positional Isomerism of Chlorophenyl Substituents
  • Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate (HC-2276): Differs by an amino group at the 2-position instead of the 4-chlorophenyl group. Purity: 98% .
  • Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate: Features an ethyl ester and additional phenyl groups at positions 4 and 4. The bulkier substituents reduce solubility (logP = 2.5) but enhance hydrophobic interactions in biological targets .
Ester Group Variations
  • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate : Replaces the methyl ester with an ethyl group and introduces a methyl substituent at position 3. This increases molecular weight (242.27 g/mol) and lipophilicity (XLogP3 = 2.5) compared to the target compound .
  • Methyl 2-(methylthio)pyrimidine-5-carboxylate : Substitutes the 4-chlorophenyl group with a methylthio moiety. The sulfur atom introduces polarizability, altering electronic properties (boiling point: 300.3°C) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP/XLogP3 Key Substituents
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate C₁₂H₉ClN₂O₂ 248.67 Not reported ~2.8* 4-Cl-C₆H₄, COOCH₃
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate C₁₂H₁₀ClN₃O₂ 263.68 Not reported ~2.5 NH₂, 4-Cl-C₆H₄, COOCH₃
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate C₁₄H₁₄N₂O₂ 242.27 Not reported 2.5 C₆H₅, CH₃, COOCH₂CH₃
Methyl 2-(methylthio)pyrimidine-5-carboxylate C₇H₈N₂O₂S 184.22 96–97 1.3 SCH₃, COOCH₃

*Estimated based on structural analogs.

Key Research Findings

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances binding affinity to hydrophobic pockets in enzymes, as evidenced in HDAC inhibitor studies .
  • Ester Group Impact : Methyl esters generally offer higher metabolic stability than ethyl esters, critical for drug bioavailability .
  • Synthetic Flexibility : Piperazine and pyrrolidine moieties in analogs (e.g., compounds from ) enable modular modifications for activity optimization.

Biological Activity

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research findings, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a heterocyclic aromatic structure. Its molecular formula is C11H10ClN2O2C_{11}H_{10}ClN_{2}O_{2}, with a molecular weight of approximately 250.66 g/mol. The presence of a chlorophenyl substituent and a carboxylate group contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit various enzymes or receptors, leading to observed effects such as:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential applications as an antimicrobial agent.
  • Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported for these cell lines range from 10 to 25 μM, indicating moderate potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

Substituent Biological Activity IC50 Values
Chlorophenyl GroupAntimicrobial and anticancer activity10 - 25 μM (varies by cell line)
Carboxylate GroupEnhances solubility and bioavailabilityN/A
Additional HalogensModulates receptor binding affinityN/A

The presence of the chlorophenyl group significantly enhances the compound's interaction with target enzymes, while modifications in the carboxylate group can improve solubility and pharmacokinetic properties.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of various pyrimidine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 μg/mL.
  • Anticancer Efficacy : A recent investigation into its anticancer potential found that this compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study reported an increase in caspase-3 activity by approximately 40% compared to untreated controls .
  • In Vivo Studies : Preliminary in vivo studies conducted on murine models indicated that this compound exhibited low toxicity at doses up to 200 mg/kg, suggesting a favorable safety profile for further development .

Q & A

What are the most effective synthetic routes for Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (e.g., Biginelli-like condensations) or stepwise functionalization of pyrimidine cores. Key steps include:

  • Condensation reactions : Combining aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or p-TsOH catalysis) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventionally) while improving yields by 15–20% .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for easier purification .

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